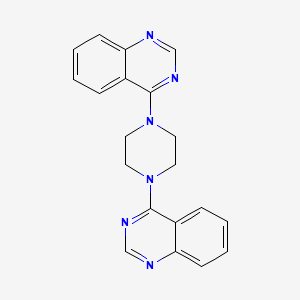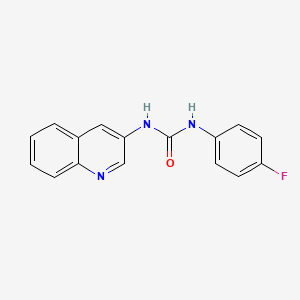
4,4'-(1,4-piperazinediyl)diquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4,4’-(1,4-Piperazinediyl)diquinazoline” is a chemical compound with the molecular formula C20H18N6 . It is a derivative of quinazoline, a class of organic compounds that are part of the larger class of heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of “4,4’-(1,4-piperazinediyl)diquinazoline” consists of 20 carbon atoms, 18 hydrogen atoms, and 6 nitrogen atoms . The average mass of the molecule is 342.397 Da .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 4,4’-(1,4-piperazinediyl)diquinazoline, focusing on six unique fields:
Antibacterial Agents
4,4’-(1,4-piperazinediyl)diquinazoline has shown significant potential as an antibacterial agent. Research indicates that quinazoline derivatives exhibit strong antibacterial properties against various bacterial strains, including drug-resistant ones . This makes them valuable in developing new antibiotics to combat resistant bacterial infections.
Anticancer Therapy
Quinazoline derivatives, including 4,4’-(1,4-piperazinediyl)diquinazoline, are widely studied for their anticancer properties. These compounds can inhibit the growth of cancer cells by targeting specific enzymes and receptors involved in cell proliferation . They are particularly effective against lung and pancreatic cancers, with some derivatives already approved for clinical use .
Antiviral Applications
The antiviral potential of 4,4’-(1,4-piperazinediyl)diquinazoline is another area of interest. Quinazoline derivatives have been found to exhibit activity against various viruses, including HIV and Human Cytomegalovirus . Their ability to interfere with viral replication makes them promising candidates for antiviral drug development.
Anti-inflammatory Agents
Research has shown that quinazoline derivatives possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, making them useful in treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Antifungal Agents
4,4’-(1,4-piperazinediyl)diquinazoline also demonstrates antifungal activity. Quinazoline derivatives can disrupt the cell membrane of fungi, leading to their death . This property is particularly valuable in developing treatments for fungal infections, which are often difficult to manage with existing antifungal drugs.
Neuroprotective Agents
The neuroprotective effects of quinazoline derivatives are being explored for their potential in treating neurodegenerative diseases. These compounds can protect neurons from oxidative stress and apoptosis, which are common features of conditions like Alzheimer’s and Parkinson’s diseases .
Antioxidant Properties
Quinazoline derivatives, including 4,4’-(1,4-piperazinediyl)diquinazoline, have been found to exhibit antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging .
Antidiabetic Agents
Research has also highlighted the potential of quinazoline derivatives as antidiabetic agents. These compounds can modulate glucose metabolism and improve insulin sensitivity, making them useful in managing diabetes .
Each of these applications showcases the versatility and potential of 4,4’-(1,4-piperazinediyl)diquinazoline in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!
Propiedades
IUPAC Name |
4-(4-quinazolin-4-ylpiperazin-1-yl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6/c1-3-7-17-15(5-1)19(23-13-21-17)25-9-11-26(12-10-25)20-16-6-2-4-8-18(16)22-14-24-20/h1-8,13-14H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKBIROVPMAABI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=CC=CC=C32)C4=NC=NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Quinazolin-4-yl)piperazin-1-yl]quinazoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperidine](/img/structure/B5566953.png)
![2,5-dimethyl-4-oxo-3-{2-oxo-2-[(3-pyridinylmethyl)amino]ethyl}-N-(3-pyridinylmethyl)-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxamide](/img/structure/B5566955.png)



![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5566998.png)
![2-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5567004.png)
![2-(4-chlorobenzyl)-8-[(5-methyl-2-furyl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5567017.png)
![2,5-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5567021.png)
![7-allyl-6-(2,5-dimethyl-3-furyl)-2-[(3-methoxypiperidin-1-yl)carbonyl]imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5567024.png)
![N-cyclopropyl-4-methoxy-3-{[1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5567031.png)

![N-[(3R*,4R*)-1-(cyclopentylacetyl)-3-hydroxypiperidin-4-yl]isonicotinamide](/img/structure/B5567049.png)
![1-[1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5567054.png)